1-(Difluoromethyl)-5-iodo-1H-pyrazole
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Overview
Description
The compound “1-(Difluoromethyl)-5-iodo-1H-pyrazole” belongs to the class of organic compounds known as pyrazoles, which are polycyclic aromatic compounds containing a five-membered ring with three carbon atoms and two nitrogen atoms . The difluoromethyl group (-CF2H) is a chemically inert lipophilic group that helps pharmaceuticals and agrochemicals reach their intended targets and helps prevent them from being metabolized too quickly .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been extensively studied . These processes have benefited from the invention of multiple difluoromethylation reagents .Scientific Research Applications
Synthesis of Energetic Materials : Pyrazoles, including those related to 1-(Difluoromethyl)-5-iodo-1H-pyrazole, have been used in the synthesis of energetic materials. For instance, the substitution with SF5 group in pyrazoles increases their density and enhances detonation performance, making them suitable for applications in explosives (Ye et al., 2007).
Cyclooxygenase-2 Inhibitors : Some 1,5-diarylpyrazole derivatives, closely related to this compound, have been synthesized and evaluated for their potential as cyclooxygenase-2 (COX-2) inhibitors. This indicates their potential use in pharmaceuticals for treating conditions like arthritis (Penning et al., 1997).
Phosphorescent Materials : Pyrazoles, including fluorine-substituted variants, have been utilized in the development of heteroleptic cyclometalated iridium(III) complexes displaying blue phosphorescence at room temperature. This is significant for applications in organic light-emitting diodes (OLEDs) and other display technologies (Yang et al., 2005).
Building Blocks for Chemical Synthesis : The pyrazole nucleus, including 4- and 5-iodinated pyrazole derivatives, serves as a crucial scaffold in crop science and oncology research. These compounds provide access to new chemical entities featuring a pyrazole nucleus (Guillou et al., 2011).
Metal-Organic Frameworks : Pyrazolate-bridged metal–organic frameworks with exposed metal sites have been developed, showing high thermal and chemical stability. These frameworks, due to their high surface area and stability, have potential applications in catalysis and material science (Colombo et al., 2011).
Charge-Transfer Chemistry : The charge-transfer chemistry of fluorine-containing pyrazolin-5-ones has been explored, indicating their potential application in molecular recognition processes and chemical sensing technologies (Adam et al., 2021).
Catalytic Synthesis : Research has been conducted on the catalytic, asymmetric difluorination of alkenes to generate difluoromethylated stereocenters. This process is significant for creating molecules with specific steric and electronic properties for various chemical applications (Banik et al., 2016).
Acaricidal Activity : Fluorinated pyrazoles have been synthesized and evaluated for their acaricidal activity, suggesting their use in developing new pesticides (Fustero et al., 2008).
Safety and Hazards
Future Directions
The field of difluoromethylation has seen rapid advances in recent years, and the introduction of difluoromethyl groups in the last stages of synthetic protocols has played a significant role . This suggests that “1-(Difluoromethyl)-5-iodo-1H-pyrazole” and similar compounds could have potential applications in the development of new pharmaceuticals and agrochemicals.
properties
IUPAC Name |
1-(difluoromethyl)-5-iodopyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2IN2/c5-4(6)9-3(7)1-2-8-9/h1-2,4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYCAMATCGWZCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)C(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1946814-00-1 |
Source
|
Record name | 1-(difluoromethyl)-5-iodo-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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